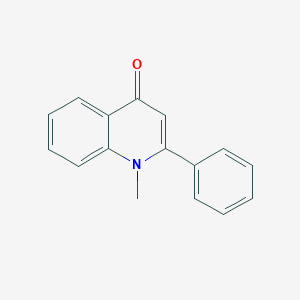
3,4-dichloro-N-(3-chlorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-N-(3-chlorophenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamides and is also known as DCB or CAS number 32451-88-0.
Wirkmechanismus
The mechanism of action of 3,4-dichloro-N-(3-chlorophenyl)benzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes such as histone deacetylases and topoisomerases, which are involved in DNA replication and gene expression. It also inhibits the activity of heat shock protein 90, which is involved in protein folding and stabilization. In addition, it has been shown to modulate the activity of various signaling pathways such as PI3K/Akt and MAPK/ERK.
Biochemical and Physiological Effects:
3,4-dichloro-N-(3-chlorophenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the aggregation of amyloid beta and alpha-synuclein proteins, and modulate the activity of signaling pathways involved in cell proliferation and survival. It has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,4-dichloro-N-(3-chlorophenyl)benzamide in lab experiments include its potent activity against cancer cells and neuroprotective effects in Alzheimer's disease and Parkinson's disease. It is also relatively easy to synthesize and purify. However, its limitations include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
For the study of 3,4-dichloro-N-(3-chlorophenyl)benzamide include further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy in preclinical and clinical studies. It may also be studied in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 3,4-dichloro-N-(3-chlorophenyl)benzamide involves the reaction of 3-chloroaniline with 3,4-dichlorobenzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3,4-dichloro-N-(3-chlorophenyl)benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In Alzheimer's disease and Parkinson's disease, it has been studied as a potential neuroprotective agent due to its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
Eigenschaften
CAS-Nummer |
2448-03-5 |
|---|---|
Molekularformel |
C13H8Cl3NO |
Molekulargewicht |
300.6 g/mol |
IUPAC-Name |
3,4-dichloro-N-(3-chlorophenyl)benzamide |
InChI |
InChI=1S/C13H8Cl3NO/c14-9-2-1-3-10(7-9)17-13(18)8-4-5-11(15)12(16)6-8/h1-7H,(H,17,18) |
InChI-Schlüssel |
RBZVZZUGJGEEON-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Andere CAS-Nummern |
2448-03-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol](/img/structure/B187143.png)
![1-Oxa-7-azaspiro[4.4]nonane](/img/structure/B187145.png)

![4-[(Carboxymethyl)amino]benzoic acid](/img/structure/B187148.png)



![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187160.png)



![3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B187165.png)

